![molecular formula C19H18F3NO4 B4194926 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4194926.png)
5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
Overview
Description
5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of conditions such as cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, which can help to protect against cellular damage and disease. Additionally, this compound has been shown to have antitumor effects, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone in lab experiments is its ability to modulate various cellular processes. This compound has been shown to have a range of effects on cells, making it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of this compound in treating conditions such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the identification of new analogs with improved properties for scientific research.
properties
IUPAC Name |
5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-25-14-9-13-16(18(27-3)17(14)26-2)12(8-15(24)23-13)10-5-4-6-11(7-10)19(20,21)22/h4-7,9,12H,8H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFRDCVBPIBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=CC=C3)C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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